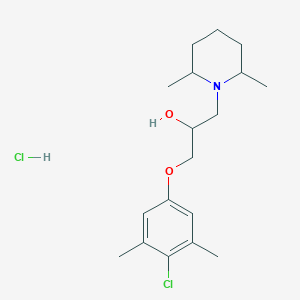![molecular formula C22H22ClNO B4942736 N-[3-(4-chlorophenoxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B4942736.png)
N-[3-(4-chlorophenoxy)benzyl]-N-methyl-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chlorophenoxy)benzyl]-N-methyl-2-phenylethanamine, commonly known as Venlafaxine, is a potent antidepressant drug that is widely used to treat depression and anxiety disorders. It belongs to the class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs) and works by increasing the levels of serotonin and norepinephrine in the brain.
作用機序
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of Venlafaxine. Venlafaxine also has weak inhibitory effects on dopamine reuptake, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Venlafaxine has also been shown to increase the levels of cortisol, a hormone that is involved in the stress response. In addition, Venlafaxine has been shown to have effects on the immune system, including the modulation of cytokine levels.
実験室実験の利点と制限
Venlafaxine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic effects. Venlafaxine is also relatively easy to administer and has a low incidence of side effects. However, Venlafaxine also has some limitations for use in lab experiments. It is a potent drug that can have significant effects on the central nervous system, which can complicate the interpretation of experimental results. In addition, the synthesis of Venlafaxine is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on Venlafaxine. One area of research is the development of new formulations of Venlafaxine that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict the response to Venlafaxine treatment. Additionally, research is needed to better understand the long-term effects of Venlafaxine treatment on the brain and other organ systems. Finally, research is needed to explore the potential use of Venlafaxine in combination with other drugs for the treatment of various psychiatric disorders.
合成法
Venlafaxine is synthesized by the reaction of 4-chlorobenzyl chloride with 3-phenoxybenzylamine in the presence of sodium hydride. The resulting intermediate is then reacted with N-methyl-2-(phenylthio)ethanamine to obtain Venlafaxine. The synthesis of Venlafaxine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Venlafaxine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Venlafaxine has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder. Research has also been conducted on the use of Venlafaxine in combination with other drugs for the treatment of various psychiatric disorders.
特性
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-24(15-14-18-6-3-2-4-7-18)17-19-8-5-9-22(16-19)25-21-12-10-20(23)11-13-21/h2-13,16H,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRSLUBIZUZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)
![3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4942681.png)
![N-isopropyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4942692.png)


![(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B4942705.png)
![4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4942714.png)
![3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4942717.png)
![2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4942724.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4942729.png)


![(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine](/img/structure/B4942760.png)